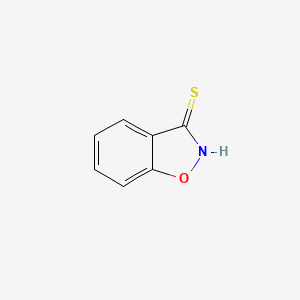

1,2-Benzoxazole-3(2H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

69528-56-9 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

1,2-benzoxazole-3-thione |

InChI |

InChI=1S/C7H5NOS/c10-7-5-3-1-2-4-6(5)9-8-7/h1-4H,(H,8,10) |

InChI Key |

VZDBJMCLRLLCTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)NO2 |

Origin of Product |

United States |

Significance of Benzoxazole Scaffolds in Modern Organic Synthesis and Materials Science Research

The benzoxazole (B165842) framework, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged structure in the realm of organic chemistry. researchgate.netrsc.org Its rigid, planar geometry and the presence of both electron-donating and electron-accepting groups make it a versatile building block for the synthesis of more complex molecules. researchgate.net In medicinal chemistry, benzoxazole derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. researchgate.netresearchgate.net

Beyond the pharmaceutical industry, benzoxazole scaffolds have found a firm footing in materials science. Their inherent aromaticity and stability contribute to the development of robust organic materials. wikipedia.org These compounds are investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and as optical brighteners. wikipedia.org The ability to functionalize the benzoxazole core allows for the fine-tuning of its electronic and photophysical properties, making it a valuable component in the design of advanced materials. researchgate.net

Historical and Contemporary Perspectives on Thione Containing Heterocycles

The introduction of a thione group (a carbon-sulfur double bond) into a heterocyclic ring system dramatically influences the molecule's chemical reactivity and physical properties. Historically, the study of thione-containing heterocycles dates back to the 19th century with the discovery of simple five-membered ring systems. numberanalytics.com Early research focused on their synthesis and basic reactivity.

In contemporary research, thione-containing heterocycles are recognized for their diverse applications. The presence of the sulfur atom can enhance the biological activity of a molecule and provides a reactive handle for further chemical transformations. researchgate.net These compounds are explored for their potential as anticancer, antimicrobial, and antiviral agents. mdpi.comnih.gov Furthermore, the unique electronic properties imparted by the thione group make them interesting candidates for materials science applications, including the development of conductive polymers and other functional materials. numberanalytics.com A notable aspect of many thione-containing heterocycles is their ability to exist in tautomeric forms, the thiol and thione forms, which can significantly affect their biological activity and chemical behavior. researchgate.net

Precise Structural Features and Systematic Nomenclature of 1,2 Benzoxazole 3 2h Thione

Conventional Synthetic Pathways

Traditional methods for synthesizing the this compound core and its derivatives often rely on established chemical reactions that have been refined over time. These pathways, while effective, may sometimes involve harsh reaction conditions or the use of hazardous reagents.

Cyclocondensation Reactions for Heterocyclic Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including this compound. These reactions typically involve the formation of the heterocyclic ring from two or more precursor molecules in a single step. For instance, the reaction of o-aminophenols with various carbonyl compounds, such as aldehydes or carboxylic acids, can lead to the formation of the benzoxazole ring system. organic-chemistry.orgresearchgate.net The regiochemistry of these reactions can often be explained and predicted using computational methods like DFT-B3LYP calculations, which provide insights into the stability of reaction intermediates. researchgate.netdoaj.org

One common approach involves the condensation of 2-aminophenols with β-diketones, which can be catalyzed by a combination of a Brønsted acid and copper(I) iodide (CuI). organic-chemistry.org Another method utilizes the reaction of o-aminophenols with α-oxodithioesters in the presence of p-toluenesulfonic acid as a catalyst to yield 2-acylbenzoxazoles. organic-chemistry.org The versatility of cyclocondensation reactions allows for the synthesis of a diverse range of substituted benzoxazole derivatives.

Approaches Involving Hydrazine (B178648) Hydrate (B1144303) as a Key Reagent

Hydrazine hydrate is a versatile and crucial reagent in the synthesis of various heterocyclic compounds, including derivatives of this compound. arkema.comwikipedia.org It is frequently used as a nucleophile and a reducing agent. A key application of hydrazine hydrate is in the conversion of 2-mercaptobenzoxazole (B50546) to 2-hydrazinobenzoxazole. rdd.edu.iqresearchgate.netuobaghdad.edu.iq This intermediate serves as a valuable building block for the synthesis of more complex heterocyclic systems.

For example, 2-hydrazinobenzoxazole can be reacted with various electrophiles to introduce new functional groups and build larger molecular frameworks. researchgate.netuobaghdad.edu.iqnih.gov The reaction of 2-mercaptobenzoxazole with hydrazine hydrate, often in a solvent like ethanol (B145695), provides a straightforward route to 2-hydrazinobenzoxazole, which can then be used in subsequent reactions. rdd.edu.iquobaghdad.edu.iqresearchgate.net

| Precursor | Reagent | Product | Reference |

| 2-Mercaptobenzoxazole | Hydrazine Hydrate | 2-Hydrazinobenzoxazole | rdd.edu.iquobaghdad.edu.iq |

| 2-Chloroacetyl thio benzoxazole | Hydrazine Hydrate | 2-(aceto hydrazide) thio benzoxazole | sapub.org |

| Methyl-2-aminobenzoate | Hydrazine Hydrate | 2-Amino benzohydrazide | uobaghdad.edu.iq |

Transformations from 2-Mercaptobenzoxazole and Analogous Precursors

2-Mercaptobenzoxazole is a readily available starting material and a versatile precursor for the synthesis of a wide array of this compound derivatives. rdd.edu.iqresearchgate.net This compound exists in tautomeric equilibrium with its thione form, benzo[d]oxazole-2(3H)-thione. nih.gov The reactivity of the thiol or thione group allows for various chemical transformations.

One common strategy involves the S-alkylation of 2-mercaptobenzoxazole with alkyl halides. For instance, the reaction with chloroacetyl chloride yields 2-chloroacetyl thio benzoxazole, which can be further modified. uobaghdad.edu.iqsapub.org Similarly, reaction with ethyl chloroacetate (B1199739) produces ethyl-(benzoxazole-2-thio) acetate. rdd.edu.iq These transformations provide a means to introduce diverse side chains and functional groups onto the benzoxazole scaffold, leading to the creation of novel derivatives with potentially interesting properties. nih.gov

Expedited and Environmentally Conscious Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These approaches aim to reduce reaction times, minimize waste, and avoid the use of toxic solvents and reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.govresearchgate.net This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netscienceandtechnology.com.vnmdpi.com

The synthesis of benzoxazole derivatives can be significantly expedited using microwave irradiation. For example, the condensation of 2-aminophenols with aldehydes can be carried out under microwave irradiation in the presence of a catalyst, leading to the rapid formation of the desired benzoxazole products. scienceandtechnology.com.vnmdpi.com In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. scienceandtechnology.com.vn Microwave-assisted synthesis has also been successfully applied to the preparation of various substituted 1,2,3-triazoles containing a benzoxazole moiety. ijtimes.com

| Reaction Type | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Condensation of 2-aminophenol (B121084) and aldehyde | [CholineCl][oxalic acid], Microwave | Short | Good to Excellent | mdpi.com |

| Condensation of 2-amino-4-methylphenol (B1222752) and aldehydes | Iodine, K2CO3, Microwave, Solvent-free | 10 minutes | Good | scienceandtechnology.com.vn |

| N-alkylation of benzotriazole | K2CO3, DMF, Microwave | Shorter than conventional | Good | nih.gov |

| Cycloaddition | Organocatalyst, DMSO, Microwave | Not specified | Excellent | ijtimes.com |

Catalytic Systems for Enhanced Reaction Efficiency

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. nih.gov Various catalytic systems have been developed for the synthesis of this compound and its derivatives.

Both Brønsted and Lewis acids have been employed as catalysts in the synthesis of benzoxazoles. organic-chemistry.orgnih.gov For instance, samarium triflate has been used as a reusable acid catalyst for the reaction of o-amino(thio)phenols with aldehydes. organic-chemistry.org Copper-based catalysts, such as copper(I) iodide (CuI) and copper(II) oxide nanoparticles, have also proven effective in promoting the cyclization reactions that form the benzoxazole ring. organic-chemistry.org The development of heterogeneous catalysts, which can be easily recovered and reused, is a particularly active area of research, aligning with the principles of green chemistry. nih.gov

Synthesis of Substituted this compound Derivatives

Regioselective Functionalization of the Benzene Moiety

No specific methods for the regioselective functionalization (e.g., halogenation, nitration, acylation) of the benzene portion of the this compound ring system have been found in the reviewed literature.

Chemical Modifications at the Exocyclic Thione Group

No specific methods for the chemical modification (e.g., S-alkylation, oxidation) of the exocyclic thione group of this compound have been found in the reviewed literature.

An exploration of the chemical reactivity and mechanistic pathways of this compound reveals a landscape defined by tautomeric equilibria and diverse reactivity at its heteroatoms. While this specific heterocycle is not as extensively documented as its 1,3-benzoxazole-2(3H)-thione isomer, its chemical behavior can be understood through analysis of analogous systems and foundational chemical principles. The reactivity of the 1,2-benzoxazole core, particularly its thione and thiol tautomers, presents opportunities for various chemical transformations.

Advanced Spectroscopic and Crystallographic Elucidation of 1,2 Benzoxazole 3 2h Thione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,2-Benzoxazole-3(2H)-thione in solution. Through ¹H, ¹³C, and two-dimensional NMR experiments, a detailed picture of the proton and carbon environments and their connectivities can be established.

Detailed Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals for the aromatic protons on the benzene (B151609) ring. For the parent compound, the aromatic protons typically appear as a complex multiplet in the range of δ 7.14–7.27 ppm. mdpi.com In substituted derivatives, the chemical shifts and coupling constants of these protons provide valuable information about the substituent's position and electronic effects. For instance, in ethyl 3-(5-bromo-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate, the proton at position 4 (H-4) appears as a doublet at δ 7.36 ppm (J = 2.0 Hz), while the protons at positions 6 and 7 (H-6 and H-7) appear as a multiplet between δ 7.25-7.29 ppm and a doublet at δ 7.12 ppm (J = 8.4 Hz), respectively. mdpi.com Similarly, for ethyl 3-(6-methyl-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate, the aromatic protons are observed as a multiplet between δ 7.01-7.10 ppm. mdpi.com

The following table summarizes the ¹H NMR chemical shifts for various this compound derivatives:

| Compound | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) |

| Ethyl 3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate | CDCl₃ | 7.14-7.27 (m, 4H) | 4.37 (t, J = 6.8 Hz, 2H), 4.02 (q, J = 7.1 Hz, 2H), 2.90 (t, J = 6.8 Hz, 2H), 1.12 (t, J = 7.1 Hz, 3H) |

| Ethyl 3-(5-bromo-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate | CDCl₃ | 7.36 (d, J = 2.0, 1H), 7.29–7.25 (m, 1H), 7.12 (d, J = 8.4 Hz, 1H) | 4.32 (t, J = 6.8, 2H), 4.05 (q, J = 7.1 Hz, 2H), 1.14 (t, J = 7.0 Hz, 3H) |

| Ethyl 3-(6-methyl-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate | CDCl₃ | 7.10–7.01 (m, 3H) | 4.35 (t, J = 6.8 Hz, 2H), 4.03 (q, J = 7.1 Hz, 2H), 2.87 (t, J = 8.6, 2H), 2.35 (s, 3H), 1.13 (t, J = 7.2 Hz, 3H) |

| tert-butyl 3-(4-methyl-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate | CDCl₃ | 7.20 (d, J = 7.6 Hz, 1H), 7.13 (t, J = 7.8 Hz, 1H), 7.04 (d, J = 7.6 Hz, 1H) | 4.65 (t, J = 7.9 Hz, 2H), 2.84 (t, J = 8.0 Hz, 2H), 2.63 (s, 3H), 1.43 (s, 9H) |

Carbon-13 NMR (¹³C NMR) Chemical Environment Characterization

¹³C NMR spectroscopy provides insight into the carbon framework of this compound. The thione carbon (C=S) is a key diagnostic signal, typically resonating in the downfield region of the spectrum. For instance, in a series of ethyl propanoate derivatives, this signal appears around δ 178.9-179.3 ppm. mdpi.com The aromatic carbons exhibit chemical shifts that are influenced by the heteroatoms and any substituents present on the benzene ring. In the unsubstituted ethyl 3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate, the aromatic carbons resonate at δ 146.4, 138.7, 128.6, 124.6, 109.8, and 108.5 ppm. mdpi.com The shielding effect of the oxygen and nitrogen atoms shifts the signals for C7 and C4 to upfield positions, around 110.5 ppm and 110.2 ppm respectively in the parent thione. mdpi.com

The table below presents the ¹³C NMR data for several derivatives:

| Compound | Solvent | C=S (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |

| Ethyl 3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate | CDCl₃ | 178.9 | 146.4, 138.7, 128.6, 124.6, 109.8, 108.5 | 60.1, 40.4, 30.3, 13.0 |

| Ethyl 3-(5-bromo-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate | CDCl₃ | 179.3 | 145.1, 132.3, 126.1, 116.8, 112.2, 110.4 | 60.2, 40.6, 30.2, 13.1 |

| Ethyl 3-(6-methyl-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate | CDCl₃ | 178.9 | 146.4, 138.7, 133.8, 128.6, 124.6, 109.8, 108.5 | 60.1, 40.4, 30.3, 20.4, 13.0 |

| tert-butyl 3-(4-methyl-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate | CDCl₃ | 179.3 | 146.4, 128.7, 127.0, 123.2, 119.8, 107.5 | 80.7, 41.8, 32.4, 27.3, 16.7 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edumnstate.edu In the context of this compound, COSY spectra would show correlations between adjacent aromatic protons, aiding in their sequential assignment around the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals corresponding to each protonated carbon in the aromatic ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₅NOS), the calculated exact mass is 151.0092 g/mol . nih.gov HRMS analysis of various derivatives of this compound has consistently confirmed their expected molecular formulas. For example, the [M+H]⁺ ion for ethyl 3-(5-bromo-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate was calculated as 329.9794 and found to be 329.9797, and for tert-butyl 3-(4-methyl-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate, the calculated [M+H]⁺ was 294.1158 and the observed value was 294.1156. mdpi.com These precise measurements provide unequivocal evidence for the elemental composition of the synthesized molecules.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Characteristic Thione (C=S) and Heterocyclic Ring Modes

The vibrational spectra of this compound are characterized by several key absorption bands. The most diagnostic of these is the stretching vibration of the thione group (C=S). This band typically appears in the region of 1200-1050 cm⁻¹. Theoretical calculations and experimental studies on related thione-containing heterocycles support the assignment of bands in this region to the C=S stretching mode. nih.gov

The spectra also exhibit characteristic bands corresponding to the vibrations of the heterocyclic ring system. These include C-N, C-O, and C-C stretching vibrations, as well as various bending modes. The N-H stretching vibration of the thione tautomer is also a prominent feature, often observed as a broad band in the IR spectrum, indicative of intermolecular hydrogen bonding. researchgate.netelsevierpure.com The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. A complete vibrational assignment can be achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding modes. researchgate.netelsevierpure.comresearchgate.net

Surface-Enhanced Raman Scattering (SERS) Investigations on Benzoxazole (B165842) Derivatives

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used to enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, providing detailed information about the chemical structure and orientation of the adsorbate. researchgate.netaps.org While specific SERS studies on this compound are not extensively documented in publicly available literature, research on related benzoxazole derivatives provides significant insight into the application of this technique for characterizing this class of compounds.

Investigations into derivatives such as 2-(p-bromophenyl)-5-(2-(4-(p-chlorophenyl)piperazine-1-yl)acetamido)benzoxazole (BCAB) have demonstrated the utility of SERS in understanding molecular-surface interactions. researchgate.net In a typical SERS experiment, the benzoxazole derivative is adsorbed onto silver (Ag) or gold (Au) colloids or fabricated substrates. mdpi.com The resulting enhancement of the Raman signal allows for the detection and analysis of vibrational modes that would otherwise be too weak to observe.

For the benzoxazole derivative BCAB, significant changes in the wavenumbers between the normal Raman spectrum and the SERS spectrum were observed. researchgate.netresearchgate.net These variations in vibrational modes are attributed to the interaction of the molecule's π-electrons with the metal surface, suggesting a specific orientation of the molecule upon adsorption. researchgate.net For instance, the enhancement of in-plane vibrational modes can indicate that the molecule is adsorbed with its ring system oriented vertically or tilted with respect to the nanoparticle surface. researchgate.net The appearance of a new band at a low wavenumber, such as the Ag-N stretching frequency observed around 215 cm⁻¹ in studies of similar heterocyclic compounds, can confirm that the molecule binds to the silver surface through a nitrogen atom. researchgate.net

The analysis of SERS data, often complemented by Density Functional Theory (DFT) calculations, allows for the precise assignment of vibrational bands and helps to deduce the most favorable adsorption geometry. researchgate.netresearchgate.net This combined approach has been crucial in interpreting the SERS spectra of complex molecules like benzoxazoles.

Below is a table representing typical SERS spectral data that could be observed for a benzoxazole derivative, based on published research. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Inferred Interaction/Orientation |

| ~1608 | C=C stretching in the phenyl ring | Strong enhancement suggests π-electron interaction with the surface. |

| ~1530 | Benzoxazole ring stretching | Indicates the close proximity of the ring system to the metal. |

| ~1380 | CH in-plane bending | Changes in intensity point to specific molecular orientation. |

| ~1280 | C-N stretching | Shift in frequency indicates involvement in surface binding. |

| ~830 | Phenyl ring breathing mode | Enhanced intensity suggests a perpendicular or tilted orientation. |

| ~220 | Ag-N stretching | Direct evidence of chemisorption via the nitrogen atom. |

This table is representative and compiled from data on benzoxazole derivatives like BCAB. Specific values for this compound may vary.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 6-Nitro-1,3-benzoxazole-2(3H)-thione was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. The fused benzoxazole ring system is nearly planar. researchgate.net

In the crystal, the molecules are organized into chains by bifurcated N—H⋯(O,O) hydrogen bonds, where the hydrogen from the amine group interacts with the oxygen atoms of the nitro group on an adjacent molecule. researchgate.net These chains are further cross-linked by π–π stacking interactions between the aromatic rings of neighboring molecules, forming sheets. researchgate.net This intricate network of non-covalent interactions is crucial for the stability of the crystal structure. The study of such interactions is vital for understanding the physicochemical properties of the solid material.

Key crystallographic data for 6-Nitro-1,3-benzoxazole-2(3H)-thione are summarized in the table below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₄N₂O₃S |

| Molecular Weight ( g/mol ) | 196.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.576 |

| b (Å) | 15.755 |

| c (Å) | 11.134 |

| β (°) | 100.45 |

| Volume (ų) | 789.3 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.651 |

| Hydrogen Bonds | N—H⋯O |

| Other Interactions | π–π stacking |

This detailed crystallographic information confirms the molecular connectivity and provides a precise model of the solid-state architecture of this type of benzoxazole derivative. researchgate.net

Theoretical and Computational Chemistry Studies on 1,2 Benzoxazole 3 2h Thione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 1,2-Benzoxazole-3(2H)-thione, DFT calculations have been instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

Researchers have utilized DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), to perform geometry optimization of this compound and its derivatives. researchgate.netbamu.ac.inresearchgate.net These calculations aim to find the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. The optimized geometric parameters, including bond lengths and angles, often show good agreement with experimental data where available. bamu.ac.in

The electronic structure of these compounds is also a key focus. Natural Bond Orbital (NBO) analysis is frequently employed to understand charge distribution, intramolecular interactions, and the delocalization of electron density within the molecule. researchgate.netsemanticscholar.org This analysis provides insights into the stability arising from hyperconjugative interactions and charge transfer. semanticscholar.org

| Parameter | Description |

| Functional | The approximation used to describe the exchange-correlation energy in DFT. Common examples include B3LYP and M06-2X. researchgate.net |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. Examples include 6-31G(d) and def2-TZVP. researchgate.netnrel.gov |

| Geometry Optimization | A computational process to find the minimum energy conformation of a molecule. |

| NBO Analysis | A method to study charge transfer, and intramolecular interactions. researchgate.net |

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic properties, which can then be correlated with experimental spectra for structural validation. Theoretical vibrational frequencies (IR) are often calculated and scaled to improve agreement with experimental data. uantwerpen.be For instance, studies on related benzoxazole (B165842) derivatives have shown that the calculated vibrational data are in good agreement with experimental results. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

These theoretical predictions are invaluable for assigning experimental spectral bands and confirming the molecular structures of synthesized compounds, especially when single-crystal X-ray data is unavailable. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity. organicchemistrydata.org FMO analysis, therefore, allows for the prediction of reactive sites within a molecule and provides insights into its potential chemical behavior. youtube.comorganicchemistrydata.org Global reactivity descriptors, such as electronegativity, hardness, and softness, can be derived from HOMO and LUMO energies to further quantify reactivity. bamu.ac.in

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (Nucleophilicity) youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (Electrophilicity) youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and stability researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational changes and dynamic properties. nih.govresearchgate.net For complex molecules, MD simulations can reveal how different parts of the molecule move relative to each other over time. diva-portal.org

In the context of benzoxazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, for instance, by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. researchgate.net These simulations can help in understanding the conformational landscape and the flexibility of the molecule, which are crucial for its biological activity. diva-portal.orgresearchgate.net

Quantum Chemical Methods for Thermochemical Energetic Calculations

Quantum chemical methods are essential for the accurate calculation of thermochemical properties, which are fundamental to understanding the energetics of chemical reactions and the stability of compounds.

Standard Molar Enthalpies of Formation and Combustion

High-level quantum chemical methods, such as the Gaussian-n (G3, G4) theories and other composite methods, are used to calculate the standard molar enthalpies of formation (ΔfH°) and combustion (ΔcH°). nih.govwikipedia.orgacs.org These methods combine results from several calculations to achieve high accuracy, often within 1 kcal/mol of experimental values. wikipedia.org

For 3H-1,3-benzoxazole-2-thione, experimental and theoretical studies have been conducted to determine its energetic properties. The gas-phase enthalpy of formation at 298.15 K has been determined experimentally and shows excellent agreement with values calculated using the G3 composite method. nih.govacs.org Such studies often involve measuring the enthalpy of combustion using techniques like rotating-bomb calorimetry and the enthalpy of sublimation. acs.orgresearchgate.net The combination of experimental measurements and high-accuracy computational methods provides a robust understanding of the thermochemistry of these compounds. researchgate.netnih.gov

| Thermochemical Property | Description |

| Standard Molar Enthalpy of Formation (ΔfH°) | The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. chemeo.com |

| Standard Molar Enthalpy of Combustion (ΔcH°) | The enthalpy change when one mole of a compound is completely burned in oxygen under standard conditions. chemeo.com |

Isodesmic and Atomization Reaction Procedures for Enthalpy Derivation

Theoretical and computational chemistry offers powerful tools for determining the thermochemical properties of molecules like this compound. Isodesmic and atomization reactions are two such computational procedures used to derive the enthalpy of formation.

Isodesmic reactions are hypothetical reactions where the number of bonds of each formal type is conserved on both the reactant and product sides. uni-muenchen.de This method minimizes errors in quantum chemical calculations because the energies of similar bond types tend to cancel each other out, leading to a more accurate determination of the enthalpy of reaction. uni-muenchen.deumsl.edu For a target molecule, a reaction is constructed using reference molecules with well-established experimental enthalpies of formation. The calculated reaction enthalpy is then used in conjunction with the known experimental values to derive the enthalpy of formation for the molecule of interest. uni-muenchen.de For instance, the G3(MP2)//B3LYP composite method has been successfully used with isodesmic reactions to compute the standard molar enthalpies of formation for related benzoxazole and benzothiazole (B30560) derivatives, showing excellent agreement with experimental data. researchgate.netresearchgate.net

Atomization energy, on the other hand, involves the complete breakdown of a molecule into its constituent atoms. While conceptually simple, calculating atomization energies with high accuracy can be computationally demanding. nih.gov The accuracy of such calculations can be affected by factors like the chosen level of theory and basis set. For sulfur-containing compounds, additional complexities can arise due to the different oxidation states and bonding configurations of sulfur, which may require specific parameters or corrections in the computational model. nih.gov

Experimental techniques such as rotating bomb combustion calorimetry and Knudsen effusion are often used to determine the enthalpies of combustion and sublimation, respectively. These experimental values are crucial for validating and benchmarking the results obtained from computational methods. researchgate.netnih.gov Studies on related compounds like 3H-1,3-benzoxazole-2-thione have shown that gas-phase enthalpies of formation determined experimentally align well with those calculated using high-level theoretical methods like G3. nih.gov

Table 1: Comparison of Experimental and Computational Enthalpy of Formation for Related Heterocyclic Compounds

| Compound | Experimental ΔHf (gas, kJ/mol) | Computational Method | Calculated ΔHf (gas, kJ/mol) | Reference |

| 3H-1,3-Benzoxazole-2-thione | 42.0 ± 2.7 | G3 | In excellent agreement | nih.gov |

| 3H-1,3-Benzothiazole-2-thione | 205.5 ± 3.8 | G3 | In excellent agreement | nih.gov |

| 1,2-Benzisothiazol-3(2H)-one | - | G3(MP2)//B3LYP | - | researchgate.net |

Note: Specific enthalpy values for this compound were not available in the searched literature. The table presents data for structurally related compounds to illustrate the application and accuracy of the methods.

Aromaticity Assessment using Nucleus Independent Chemical Shifts (NICS)

The aromaticity of this compound can be computationally assessed using Nucleus Independent Chemical Shifts (NICS). NICS is a widely used magnetic criterion for aromaticity, where negative NICS values typically indicate aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). unirioja.esdiva-portal.org

The interpretation of NICS values, however, requires caution. In polycyclic systems, the NICS value in one ring can be influenced by the ring currents of adjacent rings, potentially leading to misinterpretation. diva-portal.org Therefore, it is often beneficial to analyze the NICS values at different points, such as the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)zz), to get a more complete picture of the magnetic properties and aromaticity. ethz.ch

Table 2: Illustrative NICS(0) Values for Related Benzoxazole Isomers

| Compound | Ring | NICS(0) (ppm) | Aromatic Character | Reference |

| 1,2-Benzisoxazole | Benzene (B151609) | - | Aromatic | uu.nl |

| Oxazole (B20620) | - | Aromatic | uu.nl | |

| Benzoxazole | Benzene | - | Aromatic | uu.nl |

| Oxazole | - | Aromatic | uu.nl | |

| Anthranil | Benzene | - | Aromatic | uu.nl |

| Oxazole | - | Aromatic | uu.nl |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can provide valuable insights for designing new compounds with enhanced biological activities.

The process involves generating various molecular descriptors (e.g., topological, electronic, steric) for a set of molecules with known activities. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then employed to develop a QSAR model that can predict the activity of new, unsynthesized compounds. researchgate.net The robustness and predictive power of the QSAR model are typically validated using techniques like leave-one-out (LOO) cross-validation. nih.gov

For instance, QSAR studies on benzoxazole derivatives have revealed that topological parameters and Kier's molecular connectivity indices are often relevant for their antimicrobial activity. researchgate.net By identifying the key structural features that contribute positively or negatively to the biological activity, QSAR models can guide the rational design and optimization of lead compounds. researchgate.net

A hypothetical QSAR study on this compound derivatives could involve synthesizing a library of analogues with variations at different positions of the benzoxazole ring and the thione group. By correlating the structural modifications with their measured biological activities, a predictive QSAR model could be developed to guide the synthesis of more potent derivatives.

Table 3: Key Parameters in a Typical QSAR Study

| Parameter | Description | Example |

| Dependent Variable | The biological activity being modeled. | pIC50 (-log IC50) nih.gov |

| Independent Variables | Molecular descriptors representing the chemical structure. | Topological indices, electronic parameters researchgate.net |

| Statistical Method | The regression technique used to build the model. | Multiple Linear Regression (MLR) researchgate.net |

| Validation Metrics | Statistical measures to assess the model's quality. | R2, Q2 (cross-validated R2) nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a specific target protein. nih.gov This technique is instrumental in understanding the molecular basis of a compound's biological activity and in structure-based drug design. nih.gov

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.net

For example, molecular docking studies on dichloro-substituted benzoxazole-triazolo-thione derivatives have been used to investigate their binding to β-Tubulin, a target protein in parasites. nih.govresearchgate.net The docking results, which showed minimum binding energy and good affinity towards the active pocket, suggested that these compounds could be good inhibitors of β-Tubulin. nih.govresearchgate.net Similarly, docking studies of other benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase. nih.gov

A molecular docking study of this compound would involve selecting a relevant biological target and using computational software to predict the binding mode and affinity. The insights gained from such simulations can guide the design of new derivatives with improved binding and, consequently, enhanced biological activity.

Table 4: Common Biological Targets for Benzoxazole Derivatives in Docking Studies

| Target Protein | Biological Relevance | Example Compound Class | Reference |

| β-Tubulin | Anthelmintic activity | Dichloro substituted benzoxazole-triazolo-thione derivatives | nih.govresearchgate.net |

| DNA Gyrase | Antibacterial activity | 2-substituted benzoxazole derivatives | nih.gov |

| Bacterial Hyaluronan Lyase | Inhibition of bacterial enzymes | Benzimidazole- and benzoxazole-2-thione derivatives | dntb.gov.ua |

| DprE1 Enzyme | Anti-tubercular activity | 1,2,3-triazole-linked benzoxazole derivatives | nih.gov |

Advanced Research Applications of 1,2 Benzoxazole 3 2h Thione Scaffolds in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The 1,2-benzoxazole-3(2H)-thione scaffold is a highly versatile building block in organic synthesis, primarily due to its tautomeric nature, which allows for reactivity at either the nitrogen or sulfur atom. clockss.orgnih.gov This ambidentate nucleophilicity enables its use as a precursor for a wide array of more complex heterocyclic systems.

Researchers have demonstrated that the reaction of 2-mercaptobenzoxazole (B50546) with various reagents can lead to selectively N-substituted or S-substituted products. For instance, acylation with methyl chloroacetate (B1199739) in the absence of a base has been shown to selectively yield the S-substituted ester, 2-(methoxycarbonylmethylthio)benzo[d]oxazole, which serves as a key intermediate for diverse S-substituted heterocycles. clockss.orgnih.gov This intermediate can be further reacted with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide, which is a precursor for synthesizing 1,2,4-triazoles and 1,3,4-thiadiazoles. clockss.org

The scaffold is also instrumental in creating fused heterocyclic systems. For example, treatment of 2-mercaptobenzoxazole with hydrazine hydrate affords 2-hydrazinobenzoxazole, a key starting material. uobaghdad.edu.iqresearchgate.net This compound can then be cyclized with carbon disulfide in an alkaline medium to produce 1,2,4-triazolo[4,3-a]benzoxazole-3-2H-thiol. uobaghdad.edu.iq Furthermore, reactions with 3-(dimethylamino)-2H-azirines lead to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea (B124793) derivatives. researchgate.net These transformations highlight the role of the benzoxazole-2-thione moiety in constructing molecules with varied ring systems.

A summary of representative synthetic transformations is provided in the table below.

| Starting Material | Reagent(s) | Product Type | Ref. |

| This compound | Methyl Chloroacetate | S-substituted ester | clockss.orgnih.gov |

| 2-Hydrazinobenzoxazole | Carbon Disulfide, NaOH | Fused 1,2,4-triazole | uobaghdad.edu.iq |

| This compound | 3-(Dimethylamino)-2H-azirines | Thiohydantoin | researchgate.net |

| 2-Mercaptobenzoxazole | Ethyl Chloroacetate, Thiosemicarbazide, NaOH | 1,2,4-Triazole derivative | uobaghdad.edu.iq |

Integration into Novel Hybrid Molecular Systems for Functional Studies

The strategy of creating hybrid molecules by combining two or more pharmacologically or functionally active scaffolds into a single entity is a prominent approach in modern chemical science. mdpi.com The this compound framework has been successfully integrated into such hybrid systems to develop novel compounds with potentially enhanced or synergistic properties.

One area of exploration involves creating hybrids of benzoxazole (B165842) with other biologically relevant heterocycles. For instance, researchers have synthesized a series of indole (B1671886) derivatives bearing a benzoxazole-2-thione moiety at the C-3 position. mdpi.com This work aims to combine the well-documented activities of both the indole and benzoxazole rings into a new molecular architecture for functional evaluation. mdpi.com

Similarly, novel hybrid molecules combining the benzoxazole and 4-thiazolidinone (B1220212) scaffolds have been designed and synthesized. nih.gov In silico studies of these hybrids have explored their potential as inhibitors for specific biological targets, with the benzoxazole portion playing a crucial role in binding interactions. nih.gov Another approach has been the synthesis of benzoxazole-triazole and benzoxazole-thiadiazole hybrids, which have been evaluated for specific inhibitory activities. researchgate.net The synthesis of these complex molecules often relies on the versatile reactivity of the initial benzoxazole-2-thione building block.

Exploration in Advanced Material Science Research (e.g., optical, electronic properties, molecular machinery)

The benzoxazole core, including its thione derivatives, is of significant interest in materials science due to its rigid, planar structure and unique electronic characteristics. These properties make it a suitable candidate for developing materials with specific optical and electronic functions.

Derivatives of benzoxazole have been investigated for their fluorescent properties and their application as optical brighteners for polyester (B1180765) fibers. researchgate.net Certain hydroxy benzoxazoles exhibit excellent thermal stability and luminescent properties, and their metal complexes are considered promising materials for organic light-emitting diode (OLED) technology. The introduction of a thione group can modify the electronic and photophysical properties of the benzoxazole system.

In the realm of electronic materials, 2-mercaptobenzoxazoles have been utilized as precursors for creating polymer-modified electrodes. nih.govsemanticscholar.org Furthermore, theoretical and experimental studies have been conducted on the electronic properties of benzoxazole derivatives. semanticscholar.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for predicting the charge transfer capabilities and chemical reactivity of these molecules. researchgate.net Research into benzoxazole-terminated liquid crystals has shown that fluorination can enhance their electro-optical properties, such as birefringence, which is a key parameter for display applications. nih.gov

| Application Area | Specific Research Focus | Investigated Property | Ref. |

| Optical Materials | Fluorescent Brighteners | Fluorescence Emission | researchgate.net |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Luminescence | |

| Electrochemistry | Polymer Modified Electrodes | Precursor Reactivity | nih.gov |

| Liquid Crystals | Display Applications | Birefringence | nih.gov |

Investigative Applications in Agrochemical and Industrial Chemical Research

The benzoxazole scaffold is a recognized "privileged structure" in medicinal chemistry and has also found significant application in agrochemical research. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their potential use in crop protection.

Research has shown that derivatives such as 2-alkylthiobenzoxazoles exhibit fungicidal activity against significant plant pathogens like Fusarium oxysporum and Verticillium dahliae. e3s-conferences.org For example, 2-methylthiobenzoxazole was found to inhibit the spores of Verticillium dahliae by 96.4%. e3s-conferences.org These compounds have also demonstrated fungicidal action against powdery mildew pathogens. e3s-conferences.org The development of new agrochemicals containing the benzoxazole ring is driven by the need to overcome resistance to existing treatments. e3s-conferences.org

In addition to fungicidal properties, certain benzoxazolinethione derivatives have been investigated for herbicidal and defoliating activities. e3s-conferences.org The Australian Inventory of Industrial Chemicals and the EPA's Toxic Substances Control Act (TSCA) inventory list 2(3H)-Benzoxazolethione, indicating its use in industrial applications. nih.gov Furthermore, complex derivatives, such as 6,8-dichloro-2-{[(4-nitrophenyl)amino]methyl} Current time information in Bangalore, IN.smolecule.comhelsinki.fitriazolo[3,4-b] researchgate.netCurrent time information in Bangalore, IN.benzoxazole-3(2H)-thione, have been included in large-scale crop protection bioassay datasets, underscoring the continued interest in this chemical class for agricultural applications. helsinki.fi

Research into Catalytic Applications and Ligand Design

The tautomeric 2-mercaptobenzoxazole form of this compound is an excellent ligand for coordination chemistry. nih.govsemanticscholar.org It can act as an ambidentate ligand, coordinating with transition metal ions through the exocyclic sulfur atom and the ring nitrogen atom. nih.gov This coordinating ability is fundamental to its application in the design of novel metal complexes and catalysts.

The lone pairs on the oxygen atom are typically involved in resonance, making the sulfur and nitrogen atoms the primary sites for coordination. nih.govsemanticscholar.org The resulting metal complexes have been a subject of study, not only for their structural diversity but also for their potential applications. For instance, nickel complexes of related triazolethiones have demonstrated high catalytic activity in the synthesis of other organic molecules. nih.gov

The coordination chemistry of ligands derived from 1,2,4-triazole-3-thione, which can be synthesized from benzoxazole precursors, has been explored with various transition metals like Manganese (Mn), Iron (Fe), Nickel (Ni), Copper (Cu), and Zinc (Zn). nih.gov The study of these coordination compounds includes their synthesis, characterization, and evaluation of their properties, which can be influenced by the choice of metal ion. nih.gov While direct catalytic applications of this compound itself are less commonly reported, its role as a precursor to versatile ligands that form catalytically active metal complexes is an important area of research.

Future Research Directions and Emerging Trends in 1,2 Benzoxazole 3 2h Thione Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 1,2-benzoxazole-3(2H)-thione and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and complex purification procedures. To overcome these limitations, research is pivoting to more ecologically and economically viable alternatives.

A significant trend is the use of water as a solvent, which is an environmentally benign choice. An efficient, one-pot method for synthesizing benzoxazole-2-thiols (the tautomeric form of the title compound) involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. rsc.orgrsc.orgresearchgate.netconsensus.app This approach is notable for being metal/ligand-free, proceeding with short reaction times, and producing excellent yields across a broad range of substrates. rsc.orgrsc.org

Another key area of development is the application of nanocatalysts, which offer high selectivity, stability, and recyclability. ijpbs.comresearchgate.net Various nanocatalysts have been successfully employed for the synthesis of benzoxazole (B165842) derivatives, highlighting a move away from conventional homogeneous catalysts. researchgate.net These reactions benefit from a high surface-area-to-volume ratio, low catalyst loading, and often milder reaction conditions. researchgate.netresearchgate.net For instance, magnetically separable nanoparticles, such as Ag@Fe2O3 core-shell nanoparticles, have been used to catalyze the synthesis of 2-phenyl benzoxazole derivatives at room temperature in an aqueous ethanol (B145695) solution. ckthakurcollege.net The catalyst's magnetic properties allow for easy separation and reuse for multiple cycles without a significant loss of activity, enhancing the method's sustainability. ckthakurcollege.net

Future methodologies will likely continue to build on these principles, exploring a wider range of recyclable catalysts, solvent-free reaction conditions, and processes activated by alternative energy sources like microwave irradiation to further reduce the environmental footprint of this compound synthesis. ijpbs.com

Table 1: Comparison of Sustainable Synthetic Methods for Benzoxazole Derivatives

| Method | Catalyst/Reagent | Solvent | Key Advantages | Reference(s) |

| Cyclization | Tetramethylthiuram disulfide (TMTD) | Water | Metal/ligand-free, excellent yields, short reaction time | rsc.orgrsc.org |

| Nanocatalysis | Ag@Fe2O3 core-shell nanoparticles | Water:Ethanol | Room temperature, high yields, magnetically recoverable and reusable catalyst | ckthakurcollege.net |

| Nanocatalysis | ZnO nanoparticles | None specified | Fast reaction (<8 min), excellent yields (>90%), reusable catalyst | researchgate.net |

| Nanocatalysis | Cadmium Oxide (CdO) nanoparticles | Ethanol | High yields (90-93%), short reaction time, recyclable catalyst | dergipark.org.tr |

| Green Catalyst | NH3(CH2)6NH3SiF6 | Not specified | Recyclable catalyst, easy work-up, excellent yields, short reaction times | researchgate.net |

Application of Ultrafast Spectroscopy for Real-Time Mechanistic Insights

Understanding the precise sequence of events during a chemical reaction is fundamental to controlling its outcome. Ultrafast spectroscopy techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, are powerful tools for directly observing the transient species and transition states that govern reaction pathways. The application of these methods to this compound and its isomers represents a significant frontier in its chemical research.

Studies on related benzoxazole systems have demonstrated the power of femtosecond time-resolved fluorescence and transient absorption spectroscopies. For example, these techniques have been used to meticulously map the excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)benzoxazole (HBO). acs.orgacs.orgnih.govresearchgate.net Upon photoexcitation, the proton transfer from the hydroxyl group to the benzoxazole nitrogen occurs in as little as 170 femtoseconds, a process that can be directly observed and characterized. acs.org Such studies reveal intricate details about how the solvent environment influences reaction dynamics, such as inhibiting subsequent isomerization processes in the presence of water. acs.orgnih.gov

For heterocyclic thiones, ultrafast spectroscopy has been employed to study processes like intersystem crossing (ISC), which is the transition between electronic states of different spin multiplicity. researchgate.net Detailed mechanistic studies on N-heterocyclic thiones have revealed picosecond intersystem crossing, which is crucial for their room-temperature phosphorescence (RTP) properties. researchgate.net The journey of a photoexcited molecule through various transient species can be tracked, providing a "molecular movie" of the reaction. diva-portal.orgnurd.org.uk

Future research will likely apply these ultrafast techniques to this compound to elucidate its photochemical and photophysical properties. This could involve studying its thione-thiol tautomerism in real-time, understanding the dynamics of its photoinduced ring-opening reactions, or tracking its interaction with biological targets on a fundamental timescale. acs.org The insights gained would be invaluable for designing novel photoswitches, photoluminescent probes, and photochemically active materials.

High-Throughput Computational Screening and Design of Novel Derivatives

The integration of computational chemistry into the drug discovery and materials design pipeline has revolutionized how scientists approach the development of new molecules. For this compound, high-throughput computational screening and rational design are emerging as indispensable tools for identifying and optimizing derivatives with desired properties.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein receptor. biotech-asia.org This method has been widely applied to design benzoxazole derivatives as potential therapeutic agents. figshare.comresearchgate.netnih.gov For example, to develop new inhibitors for enzymes like alpha-amylase (relevant to diabetes), novel benzoxazole derivatives were designed and synthesized, with molecular docking and molecular dynamics simulations showing a stable and favorable binding at the enzyme's active site. researchgate.net Similarly, computational analysis was used to construct a homology model of Toll-like receptor 9 (TLR9) to rationally design benzoxazole-based antagonists for inflammatory disorders. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By correlating the chemical structures of a series of compounds with their measured biological activity, QSAR models can be built to predict the activity of newly designed molecules. figshare.com This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

The future of research in this area will involve the use of more sophisticated computational models, incorporating machine learning and artificial intelligence to refine predictions. These advanced screening methods will accelerate the discovery of this compound derivatives with enhanced biological activity, improved selectivity, and tailored physical properties for a wide array of applications.

Exploration of New Chemical Research Domains (e.g., Supramolecular Chemistry, Nanoscience Integration)

Beyond traditional applications, the unique structural and electronic properties of this compound are paving the way for its exploration in cutting-edge research domains like supramolecular chemistry and nanoscience.

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of the benzoxazole-thione scaffold to participate in interactions such as hydrogen bonding and π-π stacking makes it an attractive building block for creating complex, self-assembled architectures. Research has shown that indole (B1671886) derivatives bearing a benzoxazole-2-thione moiety can be synthesized and that their ability to form specific intermolecular interactions is key to their biological function. mdpi.com Furthermore, benzoxazole derivatives have been designed to act as ligands for G-quadruplex DNA, a non-canonical secondary structure of DNA held together by supramolecular interactions. bohrium.com In silico predictions and UV spectroscopy studies confirmed that specific derivatives could interact with and stabilize the G-quadruplex structure, opening avenues for their use in anticancer strategies. bohrium.com

In the realm of nanoscience, benzoxazole derivatives are being integrated into nanomaterials to create functional hybrids. As discussed previously, the use of nanocatalysts for the synthesis of benzoxazoles is a major area of research. ijpbs.comresearchgate.netresearchgate.net This synergy between benzoxazole chemistry and nanotechnology is a two-way street. Not only does nanoscience provide tools for better synthesis, but the resulting benzoxazole-functionalized nanomaterials also exhibit novel properties. For example, the development of magnetically recoverable nanocatalysts (e.g., nano-CuFe2O4) facilitates sustainable chemical processes. researchgate.net

Future directions will likely involve the design of this compound-based sensors where the molecule is tethered to nanoparticles to enhance signal transduction. There is also potential for its use in creating novel photoluminescent materials by incorporating it into polymer matrices or quantum dots, leveraging the unique photophysical properties that can be tuned through chemical modification and supramolecular assembly. researchgate.net

Table 2: Emerging Applications of Benzoxazole Derivatives in New Domains

| Research Domain | Specific Application | Methodology/Key Finding | Reference(s) |

| Supramolecular Chemistry | G-Quadruplex DNA Ligands | Synthesis of triazole-benzoxazole hybrids; UV spectroscopy and in silico docking showed interaction and stabilization of telomeric G4-DNA. | bohrium.com |

| Supramolecular Chemistry | Bioactive Hybrids | Synthesis of indole-benzoxazole-2-thione hybrids; supramolecular interactions are key to biological activity. | mdpi.com |

| Nanoscience Integration | Sustainable Synthesis | Use of various nanocatalysts (Ag@Fe2O3, ZnO, CdO) for the efficient and green synthesis of benzoxazole derivatives. | researchgate.netckthakurcollege.netdergipark.org.tr |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,2-Benzoxazole-3(2H)-thione, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves refluxing hydrazide derivatives with carbon disulfide (CS₂) in ethanol under alkaline conditions (e.g., KOH) for 8 hours. Post-reaction purification typically includes solvent evaporation, water treatment, and recrystallization from methanol . Variables like solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of CS₂ to hydrazide significantly affect yield and purity. For derivatives, coupling reactions with aryl halides using palladium catalysts (e.g., PdCl₂(PPh₃)₂) under inert atmospheres are recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid repeated exposure, particularly for individuals with pre-existing respiratory or dermatological conditions. Implement pre-employment respiratory function tests and periodic medical examinations to monitor lung and skin health. Use personal protective equipment (PPE) such as nitrile gloves, fume hoods, and sealed containers to minimize inhalation or dermal contact .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identify C=S stretches (~1430–1450 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) .

- NMR : Use ¹H-NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and methylene/morpholine groups in derivatives (e.g., δ 3.6–4.4 ppm for –N–CH₂–) .

- Mass Spectrometry : Confirm molecular ions (e.g., m/z 383.13 [M+H]⁺ for oxadiazole-thione derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism (e.g., thione-thiol equilibria) or solvent effects. Cross-validate using:

- Variable Temperature NMR : Probe dynamic equilibria by analyzing peak splitting at different temperatures.

- X-ray Crystallography : Resolve tautomeric forms unambiguously (e.g., 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione structures) .

- DFT Calculations : Compare experimental IR/NMR data with simulated spectra from computational models .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level can model:

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomeric forms.

- Reaction Pathways : Simulate transition states for ring-opening reactions or substitution at the sulfur atom.

- Electrostatic Potential Maps : Identify nucleophilic (e.g., sulfur) or electrophilic (e.g., aromatic carbons) sites .

Q. How to design biological activity studies for this compound derivatives, particularly antifungal assays?

- Methodological Answer :

- In Vitro Assays : Test against Candida albicans or Aspergillus niger using agar diffusion or microdilution methods. Measure minimum inhibitory concentrations (MICs) and compare to reference drugs (e.g., fluconazole) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., –OCH₃ or –CF₃ groups) to assess impacts on potency.

- Molecular Docking : Screen derivatives against fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.